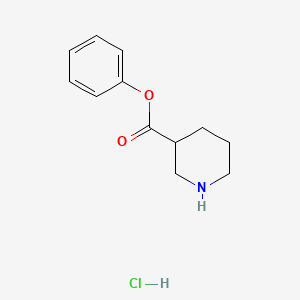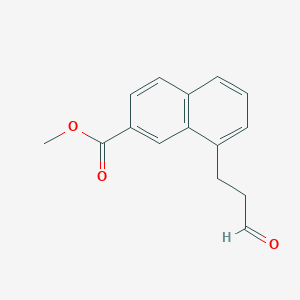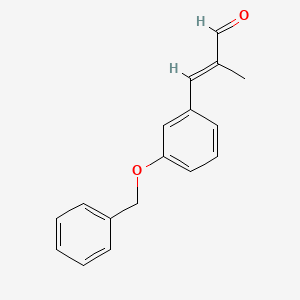
Dipropyl 3,3'-(1,3-dioxolane-2,2-diyl)dipropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl 3,3’-(1,3-dioxolane-2,2-diyl)dipropanoate is an organic compound that belongs to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl 3,3’-(1,3-dioxolane-2,2-diyl)dipropanoate can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst . A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride (ZrCl4) and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes using efficient catalysts and continuous removal of water to drive the reaction to completion. The use of molecular sieves or orthoesters can also aid in the effective removal of water through chemical reaction or physical sequestration .
Chemical Reactions Analysis
Types of Reactions
Dipropyl 3,3’-(1,3-dioxolane-2,2-diyl)dipropanoate undergoes various types of chemical reactions, including:
Substitution: Nucleophiles such as organolithium (RLi) and Grignard reagents (RMgX) can attack the acetal ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4, and hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts.
Nucleophiles: RLi, RMgX, and enolates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction can yield alcohols .
Scientific Research Applications
Dipropyl 3,3’-(1,3-dioxolane-2,2-diyl)dipropanoate has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its potential therapeutic effects due to its unique structure.
Industry: Utilized in the production of polyacetals and other polymers.
Mechanism of Action
The mechanism by which dipropyl 3,3’-(1,3-dioxolane-2,2-diyl)dipropanoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s acetal structure allows it to act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, its potential as a muscarinic acetylcholine receptor agonist suggests that it may interact with specific receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Another heterocyclic acetal with a six-membered ring containing two oxygen atoms.
1,2-Dioxolane: An isomer of 1,3-dioxolane with adjacent oxygen centers, forming a peroxide.
2,2-Diisopropyl-1,3-dioxolane: A substituted derivative of 1,3-dioxolane.
Uniqueness
Dipropyl 3,3’-(1,3-dioxolane-2,2-diyl)dipropanoate is unique due to its specific structure, which includes two propyl groups and a 1,3-dioxolane ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
121864-64-0 |
|---|---|
Molecular Formula |
C15H26O6 |
Molecular Weight |
302.36 g/mol |
IUPAC Name |
propyl 3-[2-(3-oxo-3-propoxypropyl)-1,3-dioxolan-2-yl]propanoate |
InChI |
InChI=1S/C15H26O6/c1-3-9-18-13(16)5-7-15(20-11-12-21-15)8-6-14(17)19-10-4-2/h3-12H2,1-2H3 |
InChI Key |
JUHZKCUYIAOTFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CCC1(OCCO1)CCC(=O)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)




![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)

![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)


![2-Methyl-1-[3-(1-methyl-4-propanoylpiperidin-4-yl)phenyl]propyl carbonate](/img/structure/B14284896.png)
